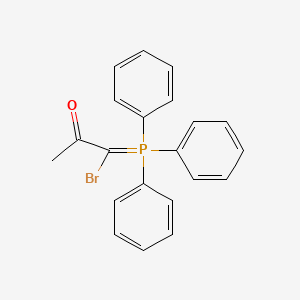
3,3,6,6-Tetrafluorocyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetrafluorocyclohexa-1,4-diene: is an organic compound with the molecular formula C₆H₄F₄ . It is a fluorinated derivative of cyclohexa-1,4-diene, characterized by the presence of four fluorine atoms at the 3 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3,6,6-Tetrafluorocyclohexa-1,4-diene can be synthesized through the electrochemical fluorination of 1,4-difluorobenzene. The reaction typically involves the use of a platinum anode and a solution of tetraethylammonium fluoride in hydrogen fluoride (Et₄NF·mHF) as the electrolyte. The process is carried out under high temperature and high pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,6,6-Tetrafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrafluorocyclohexa-2,5-diene-1,4-dione.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Tetrafluorocyclohexa-2,5-diene-1,4-dione.
Substitution: Various substituted cyclohexadienes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,3,6,6-Tetrafluorocyclohexa-1,4-diene is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the synthesis of complex organic molecules and polymers .
Biology and Medicine: Research is ongoing to explore the potential biological activities of fluorinated cyclohexadienes. These compounds may exhibit unique interactions with biological targets due to the presence of fluorine atoms .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and photoluminescent materials. Its unique properties contribute to the development of high-performance materials for electronic and optical applications .
Mécanisme D'action
The mechanism of action of 3,3,6,6-tetrafluorocyclohexa-1,4-diene in chemical reactions involves the activation of the fluorinated cyclohexadiene ring. The presence of fluorine atoms enhances the compound’s reactivity by stabilizing transition states and intermediates. This stabilization is due to the strong electron-withdrawing effect of fluorine, which influences the electronic properties of the molecule .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: Another fluorinated cyclohexadiene with similar properties but different substitution patterns.
3,3,6,6-Tetramethoxycyclohexa-1,4-diene: A methoxy-substituted derivative with different chemical properties.
Uniqueness: 3,3,6,6-Tetrafluorocyclohexa-1,4-diene is unique due to its specific fluorination pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Propriétés
Numéro CAS |
22060-77-1 |
|---|---|
Formule moléculaire |
C6H4F4 |
Poids moléculaire |
152.09 g/mol |
Nom IUPAC |
3,3,6,6-tetrafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6H4F4/c7-5(8)1-2-6(9,10)4-3-5/h1-4H |
Clé InChI |
BSOGQZFFBVWVED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C=CC1(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


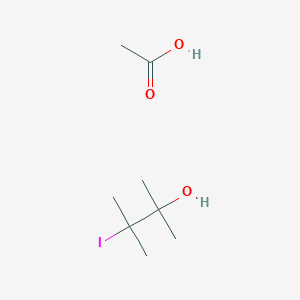
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
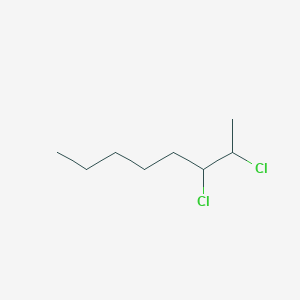

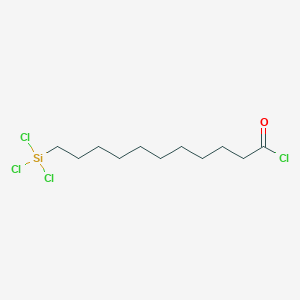
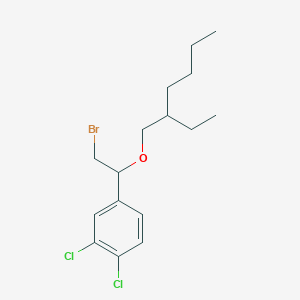
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
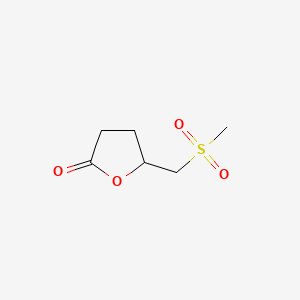
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
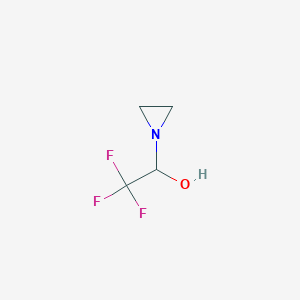
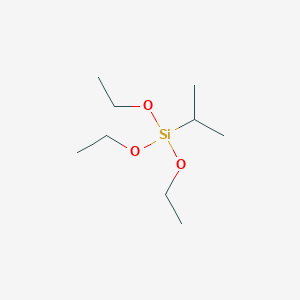
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)
